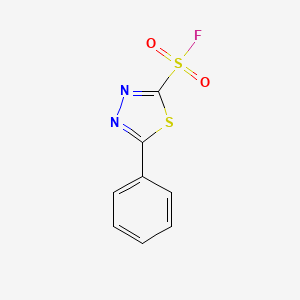

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride” is a compound that belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are nitrogen-sulfur containing heterocycles with extensive applications as structural units of biologically active molecules and are useful intermediates in medicinal chemistry .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Aplicaciones Científicas De Investigación

Biochemical Evaluation against SHP1

The compound has been evaluated for its biochemical activity against Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1). SHP1 is a convergent node for oncogenic cell-signaling cascades and represents a potential target for drug development in cancer treatment . A new type of SHP1 inhibitors with 5-phenyl-1,3,4-thiadiazole scaffold was developed . The representative compound 5b exhibited SHP1 inhibitory activity with IC 50 of (1.33±0.16) μmol/L, exhibited about 2-fold selectivity for SHP1 over SHP2, and had no detectable activity against PTP1B and TCPTP .

Antimycobacterial Activity

The compound has shown promising antimycobacterial activity. The compounds 1g and 1h exhibited inhibitory activity of 6.25 μg/mL and 1.25 μg/mL respectively, and can be considered as a good start point for the discovery of new lead compounds in the field of multi-drug resistant tuberculosis .

Direcciones Futuras

Thiadiazole derivatives have become an important field of research due to their broad-spectrum activities . They are being increasingly investigated due to their broad spectrum of pharmacological properties . Therefore, future research could focus on exploring the potential applications of “5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride” in various fields, including medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary target of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride is the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) . SHP1 is a convergent node for oncogenic cell-signaling cascades and represents a potential target for drug development in cancer treatment .

Mode of Action

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride interacts with SHP1, inhibiting its activity. The representative compound 5b exhibited SHP1 inhibitory activity with an IC50 of (1.33±0.16) μmol/L . It exhibited about 2-fold selectivity for SHP1 over SHP2, and had no detectable activity against PTP1B and TCPTP .

Biochemical Pathways

The inhibition of SHP1 by 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride affects the oncogenic cell-signaling cascades . .

Result of Action

The inhibition of SHP1 by 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride can potentially disrupt the oncogenic cell-signaling cascades . This disruption could lead to the prevention of cancer cell proliferation, offering a novel scaffold to develop new SHP1 inhibitors .

Propiedades

IUPAC Name |

5-phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGLSNILSROFCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)

![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)

![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B2445003.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B2445007.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2445009.png)

![4-(4-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2445010.png)

![6,7-Dihydro-5H-[1,3]oxazolo[4,5-c]pyridin-4-one](/img/structure/B2445015.png)